4-(3-Fluorophenyl)piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

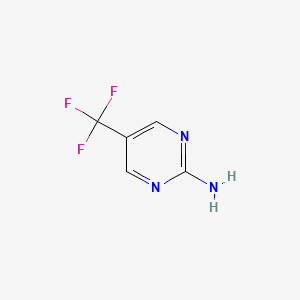

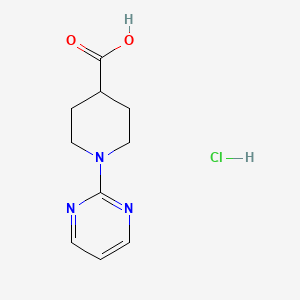

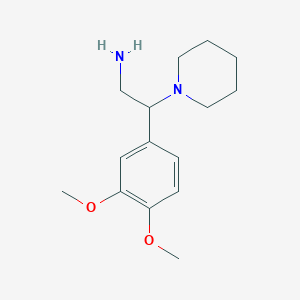

“4-(3-Fluorophenyl)piperidin-4-ol” is a biochemical used for proteomics research . It has a molecular formula of C11H14FNO and a molecular weight of 195.23 .

Synthesis Analysis

Piperidones, such as “this compound”, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts like Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt are employed in these reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a fluorophenyl group . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

Piperidones, including “this compound”, have been found to possess various biological activities such as antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties . These properties are determined by their stereochemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 195.23 and a molecular formula of C11H14FNO . More detailed properties can be found in databases like PubChem .Scientific Research Applications

Synthesis and Chemical Properties

- Rhodium-Catalyzed Hydroformylation : The compound is used in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. It's involved in the key intermediate phase for the synthesis of these compounds via rhodium-catalyzed hydroformylation (Botteghi et al., 2001).

- Synthesis of Neuroleptic Agents : A series of 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones, where 4-(3-Fluorophenyl)piperidin-4-ol might be a precursor, were synthesized and found to have potent neuroleptic activity (Sato et al., 1978).

- A New Synthesis Approach : this compound was involved in a new synthesis method of 1-arylpiperidin-4-ols, showcasing its importance in chemical synthesis processes (Reese & Thompson, 1988).

Biological and Pharmacological Applications

- Calcium-Channel-Blocking and Antihypertensive Activity : The compound is part of a series synthesized as calcium-channel blockers and antihypertensive agents, demonstrating its significance in medicinal chemistry (Shanklin et al., 1991).

- Antimycobacterial Properties : this compound derivatives were created and evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential in treating bacterial infections (Kumar et al., 2008).

- Crystal and Molecular Structures : The crystal and molecular structures of related compounds were determined, providing insights into the compound's properties and its potential applications in various scientific fields (Kubicki & Codding, 2003).

Synthesis and Chemical Characterization

- DFT Calculations and Hirshfeld Surface Analysis : The title compound, featuring this compound, was analyzed, and its crystal structure and chemical interactions were detailed, underlining the compound's significance in material science and chemistry (Anitha et al., 2020).

Mechanism of Action

Target of Action

The primary target of 4-(3-Fluorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by acting as an antagonist . It is believed that the compound contains a basic nitrogen atom which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor and prevents HIV-1 from entering the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the disease .

Pharmacokinetics

The molecular weight of the compound is195.23 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from infecting cells, thereby potentially slowing the progression of the disease .

Future Directions

The future directions for “4-(3-Fluorophenyl)piperidin-4-ol” could involve further exploration of its biological activities and potential applications in medical and pharmaceutical research. This could include studying its effects on various types of cancers and other diseases, as well as its interactions with other compounds .

Biochemical Analysis

Biochemical Properties

4-(3-Fluorophenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including the chemokine receptor CCR5. The interaction with CCR5 is particularly noteworthy as it involves a strong salt-bridge interaction between the basic nitrogen atom of the piperidine ring and the receptor. Additionally, the presence of lipophilic groups in this compound enhances its binding affinity to the receptor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CCR5 can inhibit the entry of HIV-1 into host cells, thereby preventing viral replication. Furthermore, this compound has been observed to affect the expression of genes involved in immune response and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit CCR5 is a result of its binding to the receptor’s active site, which blocks the receptor’s interaction with its natural ligands. This inhibition prevents the downstream signaling events necessary for HIV-1 entry into cells. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can maintain its inhibitory effects on CCR5 and other targets, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity to liver and kidney tissues. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion. This metabolic process can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help facilitate the compound’s localization to target sites, such as the CCR5 receptor on immune cells. The distribution of this compound can also be influenced by its lipophilicity, which affects its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with surface receptors like CCR5. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

properties

IUPAC Name |

4-(3-fluorophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSVMZMGUSRBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509286 |

Source

|

| Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80119-54-6 |

Source

|

| Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)